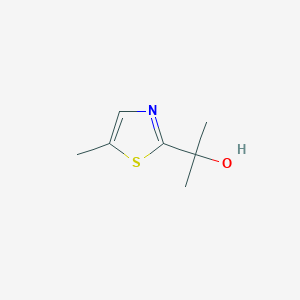

2-(5-Methylthiazol-2-yl)propan-2-ol

Description

Properties

IUPAC Name |

2-(5-methyl-1,3-thiazol-2-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS/c1-5-4-8-6(10-5)7(2,3)9/h4,9H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAEBYSNHGPQPJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)C(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 2 5 Methylthiazol 2 Yl Propan 2 Ol

Reactivity Profile of the Propan-2-ol Moiety

The secondary alcohol group, a propan-2-ol unit, is a key site for a variety of chemical transformations, including oxidation, reduction, and nucleophilic substitution.

Oxidation Reactions to Corresponding Carbonyl Functional Groups

The secondary alcohol functionality of 2-(5-methylthiazol-2-yl)propan-2-ol can be oxidized to the corresponding ketone, 1-(5-methyl-1,3-thiazol-2-yl)ethanone. This transformation is a common and synthetically useful reaction in organic chemistry. wikipedia.orgchemguide.co.uk A variety of oxidizing agents can be employed to achieve this conversion, with the choice of reagent often depending on the desired reaction conditions and the presence of other functional groups. libretexts.org

Strong oxidizing agents such as chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in the presence of sulfuric acid (Jones reagent), can effectively oxidize secondary alcohols to ketones. libretexts.orgchemistrysteps.com Potassium permanganate (B83412) (KMnO₄) is another powerful oxidant capable of this transformation. libretexts.orgchemistrysteps.com For more selective and milder oxidations, reagents such as pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane are frequently utilized. wikipedia.orglibretexts.org These reagents are particularly useful when dealing with sensitive substrates where over-oxidation or side reactions are a concern. wikipedia.org

| Oxidizing Agent | Description | Typical Reaction Conditions |

| Chromic Acid (H₂CrO₄) | A strong oxidizing agent, often referred to as the Jones reagent when prepared from CrO₃ and H₂SO₄. libretexts.orgchemistrysteps.com | Aqueous acidic solution. chemistrysteps.com |

| Potassium Permanganate (KMnO₄) | A very strong oxidizing agent. chemistrysteps.com | Typically used in basic aqueous solutions. chemistrysteps.com |

| Pyridinium Chlorochromate (PCC) | A milder and more selective oxidizing agent. libretexts.org | Dichloromethane (CH₂Cl₂) is a common solvent. |

| Dess-Martin Periodinane | A mild oxidant that allows for the conversion of alcohols to ketones under standard conditions. wikipedia.org | Room temperature in dichloromethane. wikipedia.org |

Reduction Reactions Leading to Saturated or Amine Derivatives

The direct reduction of the secondary alcohol in this compound to the corresponding alkane, 2-isopropyl-5-methylthiazole, is generally a challenging transformation. unacademy.com A common strategy involves a two-step process. First, the hydroxyl group is converted into a good leaving group, such as a tosylate, by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. libretexts.orgchem-station.com Subsequently, the tosylate is displaced by a hydride ion (H⁻) from a reducing agent like lithium aluminum hydride (LiAlH₄) to yield the alkane. libretexts.orgchem-station.com Another method involves the use of red phosphorus and hydroiodic acid (HI), which is a very strong reducing agent capable of directly reducing the alcohol, though it may also affect other functional groups.

The conversion of the secondary alcohol to an amine derivative can be accomplished through several synthetic routes. One approach is the "hydrogen-borrowing" or "catalytic borrowing" amination, where the alcohol is first oxidized in situ to the ketone, which then reacts with an amine, and the resulting imine is subsequently reduced. nih.govorganic-chemistry.org This process can be catalyzed by transition metal complexes, such as those based on ruthenium or iridium, or by enzymatic systems. nih.govorganic-chemistry.org Another method is the Mitsunobu reaction, where the alcohol is activated by a combination of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD), followed by reaction with a nitrogen nucleophile like an iminodicarboxylate. thieme-connect.comtandfonline.com

| Reaction Type | Reagents/Method | Product Type |

| Reduction to Alkane | 1. TsCl, pyridine; 2. LiAlH₄ libretexts.orgchem-station.com | Saturated derivative |

| Reduction to Alkane | Red P, HI | Saturated derivative |

| Conversion to Amine | Hydrogen-borrowing catalysis (e.g., Ru or Ir catalyst) nih.govorganic-chemistry.org | Amine derivative |

| Conversion to Amine | Mitsunobu reaction (e.g., PPh₃, DEAD, iminodicarboxylate) thieme-connect.comtandfonline.com | Amine derivative |

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group (OH⁻). Therefore, for nucleophilic substitution to occur, it must first be converted into a good leaving group. libretexts.orglibretexts.org One common method is to protonate the alcohol with a strong acid, such as a hydrogen halide (HX). libretexts.orgdocbrown.info This forms an oxonium ion, and the leaving group becomes a neutral water molecule, which is readily displaced. libretexts.orglibretexts.org The reaction of a secondary alcohol with a hydrogen halide typically proceeds through an S(_N)1 mechanism, involving the formation of a carbocation intermediate. libretexts.orglibretexts.org

Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate. libretexts.org These are excellent leaving groups and can be displaced by a wide range of nucleophiles in S(_N)1 or S(_N)2 reactions, depending on the reaction conditions and the structure of the substrate. libretexts.orgjove.com The formation of a tosylate from an alcohol proceeds with retention of stereochemistry at the carbon atom bearing the hydroxyl group. libretexts.org

Reactivity of the 5-Methylthiazole (B1295346) Ring System

The 5-methylthiazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of the nitrogen and sulfur heteroatoms, as well as the substituents on the ring.

Electrophilic Aromatic Substitution Patterns on the Thiazole (B1198619) Nucleus

The thiazole ring is generally susceptible to electrophilic aromatic substitution. uci.eduyoutube.com The position of electrophilic attack is directed by the electronic properties of the ring and its substituents. In the case of this compound, the ring has a methyl group at the 5-position and a propan-2-ol group at the 2-position.

The thiazole ring itself is considered electron-rich due to the lone pair of electrons on the sulfur atom contributing to the π-system. The C5 position is generally the most nucleophilic and therefore the most favorable site for electrophilic attack. libretexts.org The methyl group at the C5 position is an activating group and an ortho-, para-director. However, since the C4 and C6 positions are not available in a five-membered ring, its directing effect reinforces the inherent reactivity of the C4 position. The propan-2-ol group at the C2 position is an electron-withdrawing group due to the electronegativity of the oxygen atom, which would deactivate the ring towards electrophilic substitution.

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. libretexts.orgmasterorganicchemistry.com For this compound, electrophilic substitution is most likely to occur at the C4 position, as the C5 position is already substituted.

Nucleophilic Substitution Reactions of Ring Atoms

Nucleophilic substitution on the thiazole ring is generally less facile than electrophilic substitution and typically requires the presence of a good leaving group or activation of the ring. The C2 position of the thiazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. jocpr.com In this compound, the C2 position is already substituted with the propan-2-ol group, making direct nucleophilic substitution at this position unlikely unless the entire substituent can act as a leaving group under specific conditions.

However, if a leaving group, such as a halogen, were present on the ring, nucleophilic substitution could occur. For instance, if the methyl group at C5 were replaced by a halogen, it could potentially be displaced by a strong nucleophile. jocpr.com Activation of the thiazole ring, for example, by N-alkylation to form a thiazolium salt, would significantly enhance its susceptibility to nucleophilic attack.

Metal-Catalyzed Cross-Coupling Reactions at Thiazole Ring Positions

While the C2 position of the thiazole ring in this compound is occupied by the propan-2-ol group, the C4 position remains available for functionalization, most commonly through an initial halogenation step followed by metal-catalyzed cross-coupling reactions. These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organohalide is a widely used method for forming C-C bonds. libretexts.org For a derivative of this compound, such as a 4-bromo or 4-iodo analog, a Suzuki-Miyaura coupling could be employed to introduce various aryl or heteroaryl substituents at the C4 position. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base. libretexts.orgyoutube.com A simple and efficient method for the Suzuki-Miyaura cross-coupling of 5-substituted thiazoles has been described using microwave irradiation in an aqueous medium. rsc.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org A 4-halo-2-(5-methylthiazol-2-yl)propan-2-ol derivative could react with various alkenes to introduce vinyl groups at the C4 position. The reaction conditions typically involve a palladium catalyst and a base. wikipedia.org Intramolecular Heck reactions have also been used to construct fused ring systems, such as thiazole-fused pyrrolidinones. rsc.org

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper complexes. wikipedia.orglibretexts.org It provides a direct route to introduce alkynyl moieties onto the thiazole ring. For instance, a 4-halo derivative of the title compound could be coupled with a terminal alkyne to yield a 4-alkynyl-2-(5-methylthiazol-2-yl)propan-2-ol. These reactions are generally performed under mild conditions with a base like an amine, which can also serve as the solvent. wikipedia.org The reactivity of halides in Sonogashira coupling typically follows the order I > Br > Cl. wikipedia.org

Stille Coupling: The Stille reaction utilizes a palladium catalyst to couple an organotin compound with an organohalide. A systematic study on 2-phenylthiazoles has shown that both the 4- and 5-positions can undergo Stille coupling, with the reactivity influenced by the nature of the halide and the organostannane. thieme-connect.de This suggests that a 4-halo-2-(5-methylthiazol-2-yl)propan-2-ol could be a viable substrate for Stille coupling reactions.

| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl boronic acid/ester | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | C(sp²)-C(sp²) |

| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | C(sp²)-C(sp²) (vinyl) |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., amine) | C(sp²)-C(sp) |

| Stille | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄ | C(sp²)-C(sp²)/C(sp³) |

Strategies for the Synthesis of Complex Thiazole Derivatives Using this compound as a Building Block

The structural features of this compound make it a potentially valuable starting material for the synthesis of more elaborate molecules, such as fused heterocyclic systems and bioconjugates.

Heterocycle Fusion Methodologies

The thiazole ring can serve as a foundation for the construction of fused bicyclic and polycyclic systems, many of which are of medicinal interest. nih.govresearchgate.netresearchgate.net For example, thiazolo[3,2-a]pyrimidines and thiazolo[3,2-a]pyridines are classes of fused heterocycles that have been synthesized from appropriately functionalized thiazole precursors. researchgate.netresearchgate.net

A common strategy involves the use of a 2-aminothiazole (B372263) derivative as a key intermediate. nih.govresearchgate.net While this compound does not possess an amino group, it is conceivable that the tertiary alcohol could be converted to a leaving group, followed by nucleophilic substitution with an azide (B81097) and subsequent reduction to yield the corresponding 2-amino-5-methylthiazole (B129938) derivative. This amine could then undergo condensation reactions with various bifunctional reagents to form fused rings. For instance, reaction with α,β-unsaturated ketones or esters can lead to the formation of thiazolopyridines, while reaction with β-ketoesters and aldehydes can yield thiazolopyrimidines. researchgate.net

Another approach could involve functionalization at the C4 position, as described in the cross-coupling section, followed by an intramolecular cyclization reaction. For example, the introduction of a group at C4 containing a nucleophilic or electrophilic center could facilitate ring closure onto the thiazole nitrogen or another part of the molecule.

| Thiazole Precursor | Reagent/Reaction Type | Fused System Formed |

|---|---|---|

| 2-Amino-5-methylthiazole derivative | β-Ketoester and aldehyde | Thiazolo[3,2-a]pyrimidine |

| 2-Amino-5-methylthiazole derivative | α,β-Unsaturated ketone/ester | Thiazolo[3,2-a]pyridine |

| 4-Functionalized thiazole derivative | Intramolecular cyclization | Various fused systems |

Linker Chemistry for Conjugate and Hybrid Compound Formation

The tertiary alcohol of this compound provides a handle for attaching this thiazole-containing fragment to other molecules through linker chemistry. This is a common strategy in drug discovery for creating hybrid molecules that combine the pharmacophoric features of different scaffolds or for attaching a drug to a carrier molecule. acs.org

Esterification: The tertiary alcohol can be esterified with a carboxylic acid, although this reaction can be challenging and may require specific conditions to avoid elimination side reactions. google.comgoogle.comechemi.comstackexchange.com The use of coupling agents such as TBTU, TATU, or COMU has been shown to be effective for the esterification of aliphatic alcohols at room temperature. organic-chemistry.org Alternatively, methods for the stereoselective acylation of tertiary alcohols have been developed using acyl heteroaromatic ions. google.com This ester linkage can be used to connect the thiazole moiety to another molecule containing a carboxylic acid group.

Etherification: Formation of an ether linkage is another possibility. While direct etherification of tertiary alcohols can be difficult, it may be achieved under specific conditions, for example, by converting the alcohol to a better leaving group or by using Williamson ether synthesis with a potent alkylating agent.

The resulting ester or ether would connect the 2-(5-methylthiazol-2-yl)propyl-2-oxy unit to another molecular entity, allowing for the creation of a wide array of conjugate and hybrid compounds. The stability of the linker would depend on its chemical nature, with esters being potentially labile to hydrolysis, which can be an advantage for prodrug design.

Advanced Analytical Characterization Techniques for 2 5 Methylthiazol 2 Yl Propan 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 2-(5-Methylthiazol-2-yl)propan-2-ol. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

In the ¹H NMR spectrum of this compound, the hydrogen atoms on the molecule occupy distinct chemical environments, leading to a predictable pattern of signals. docbrown.info The six protons of the two methyl groups on the propan-2-ol moiety are equivalent and would appear as a sharp singlet, as there are no adjacent protons to cause splitting. docbrown.info The proton of the hydroxyl (-OH) group would also appear as a singlet, with its chemical shift being concentration-dependent and sensitive to the solvent used. The methyl group attached to the thiazole (B1198619) ring at the C5 position would produce another singlet. Finally, the single proton on the thiazole ring at the C4 position would also yield a singlet.

¹³C NMR spectroscopy complements the proton NMR data by providing information about the carbon skeleton. docbrown.info The spectrum for this compound would be expected to show distinct signals for each unique carbon atom. The carbon of the two equivalent methyl groups of the propan-2-ol moiety would produce a single signal in the aliphatic region. The quaternary carbon attached to the hydroxyl group would have a characteristic chemical shift. For the thiazole ring, characteristic signals for C2, C4, and C5 would be observed, with the C2 carbon typically resonating at a higher chemical shift due to its proximity to both the nitrogen and sulfur atoms. nih.gov The carbon of the methyl group at C5 would also have a distinct signal.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of similar structures and standard chemical shift ranges.

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| C(CH₃)₂ | ~1.6 | ~28-32 |

| C-OH | ~71-75 | Not Applicable |

| Thiazole-CH₃ | ~2.5 | ~12-16 |

| Thiazole-H | ~7.5-7.8 | Not Applicable |

| Thiazole C2 | Not Applicable | ~165-175 |

| Thiazole C4 | Not Applicable | ~120-125 |

| Thiazole C5 | Not Applicable | ~135-140 |

| OH | Variable (e.g., 2-4) | Not Applicable |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, electron impact (EI) ionization would likely lead to a molecular ion peak ([M]⁺) corresponding to its exact mass. However, for tertiary alcohols, this molecular ion peak can be weak or absent due to its instability. docbrown.info

The fragmentation of this compound is expected to follow predictable pathways for alcohols. libretexts.orgyoutube.com A primary fragmentation event would be the alpha-cleavage, involving the loss of a methyl radical (•CH₃) from the propan-2-ol group. This would result in a stable tertiary carbocation, which would likely be the base peak in the spectrum. Another common fragmentation for alcohols is the loss of a water molecule (H₂O), leading to a peak at [M-18]⁺. youtube.com

Fragmentation may also involve the thiazole ring. Cleavage of the bond between the propan-2-ol group and the thiazole ring could generate ions corresponding to the [thiazole-CH₃]⁺ fragment or the [(CH₃)₂COH]⁺ fragment.

Table 2: Predicted Major Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 171 | [C₇H₁₁NOS]⁺ | Molecular Ion ([M]⁺) |

| 156 | [C₆H₈NOS]⁺ | Loss of a methyl radical ([M-15]⁺) |

| 153 | [C₇H₉NS]⁺ | Loss of water ([M-18]⁺) |

| 114 | [C₅H₆NS]⁺ | Cleavage and loss of the propan-2-ol group |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

The IR spectrum of this compound would exhibit a prominent broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the tertiary alcohol group. nih.gov The C-H stretching vibrations of the methyl groups would appear in the 2850-3000 cm⁻¹ region.

The thiazole ring itself has a series of characteristic vibrations. cdnsciencepub.com These include C=N and C=C stretching vibrations, which typically appear in the 1500-1650 cm⁻¹ region. Ring stretching and breathing modes, as well as C-H in-plane and out-of-plane bending vibrations, would also be present in the fingerprint region (below 1500 cm⁻¹). The C-S stretching vibration is often weak and appears in the 600-800 cm⁻¹ range.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the thiazole ring, which might be weak in the IR spectrum.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3200-3600 (broad) | O-H stretch | Tertiary Alcohol |

| ~2850-3000 | C-H stretch | Methyl groups |

| ~1500-1650 | C=N and C=C stretch | Thiazole Ring |

| ~1375 | C-H bend | Methyl groups |

| ~1150-1200 | C-O stretch | Tertiary Alcohol |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide definitive information on bond lengths, bond angles, and torsional angles.

Based on the structures of related thiazole derivatives, one can anticipate the key structural features. st-andrews.ac.uk The thiazole ring is expected to be essentially planar. The analysis would reveal the precise geometry of the propan-2-ol substituent and its orientation relative to the thiazole ring.

A crucial aspect of the crystal structure analysis would be the identification of intermolecular interactions. The hydroxyl group is a strong hydrogen bond donor, and the nitrogen atom in the thiazole ring is a potential hydrogen bond acceptor. Therefore, it is highly probable that the crystal packing would be stabilized by intermolecular O-H···N hydrogen bonds, potentially forming chains or more complex networks. nih.govresearchgate.net

Table 4: Hypothetical Crystal Data for this compound This data is hypothetical and serves as an example of what X-ray crystallography would determine.

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~12.0 |

| b (Å) | ~9.5 |

| c (Å) | ~16.0 |

| β (°) | ~105 |

| V (ų) | ~1850 |

| Z (molecules/unit cell) | 8 |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC) is a versatile method for this purpose. A reversed-phase HPLC method would likely be effective, using a C18 or similar non-polar stationary phase. sielc.comhelixchrom.com The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or phosphoric acid) to ensure good peak shape. cipac.orgitwreagents.com Detection could be achieved using a UV detector, as the thiazole ring is a chromophore.

Gas Chromatography (GC) could also be employed, particularly for assessing volatile impurities. Given the presence of the polar hydroxyl group, derivatization might be necessary to improve peak shape and thermal stability, although it may be sufficiently volatile for direct analysis. A capillary column with a mid-polarity stationary phase would be suitable, and a Flame Ionization Detector (FID) would provide excellent sensitivity. unirioja.es

Table 5: Typical Chromatographic Conditions for the Analysis of this compound

| Technique | Parameter | Condition |

|---|---|---|

| HPLC | Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40) with 0.1% Formic Acid | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at ~245 nm | |

| GC | Column | Capillary, e.g., DB-5 or equivalent, 30 m x 0.25 mm |

| Carrier Gas | Helium or Hydrogen | |

| Temperature Program | e.g., 100°C hold 2 min, then 10°C/min to 250°C |

Computational Chemistry and Molecular Modeling Studies of 2 5 Methylthiazol 2 Yl Propan 2 Ol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties of a molecule. DFT methods are used to approximate the solution to the Schrödinger equation, providing information on electron distribution, molecular orbital energies, and reactivity. epstem.netepstem.net These calculations offer a foundational understanding of a molecule's stability, reactivity, and spectroscopic properties. For 2-(5-Methylthiazol-2-yl)propan-2-ol, DFT would be employed to optimize its three-dimensional geometry and compute various electronic descriptors.

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor, and its energy level is related to the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, with its energy indicating electrophilicity. youtube.com The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, FMO analysis would likely show the HOMO localized primarily on the electron-rich thiazole (B1198619) ring, particularly involving the sulfur and nitrogen atoms. The LUMO might be distributed across the π-system of the heterocyclic ring. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 1: Representative Frontier Molecular Orbital Data

This table illustrates the type of data generated from an FMO analysis. The values are representative examples for a thiazole derivative calculated using a DFT method.

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Highest Occupied Molecular Orbital; relates to nucleophilicity |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; relates to electrophilicity |

| Energy Gap (ΔE) | 5.3 | LUMO-HOMO gap; indicates chemical stability and reactivity |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface. epstem.netresearchgate.net Red-colored regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor areas, susceptible to nucleophilic attack).

An MEP analysis of this compound would be expected to show significant negative potential around the nitrogen atom of the thiazole ring and the oxygen atom of the hydroxyl group, identifying them as primary sites for hydrogen bonding and electrophilic interactions. The hydrogen atom of the hydroxyl group and the protons on the thiazole ring would likely exhibit a positive potential.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide detailed information on conformational changes and intermolecular interactions, such as those with solvent molecules or within a biological environment like a cell membrane or an enzyme's active site. researchgate.net

For this compound, an MD simulation in an aqueous solution could reveal the stability of its various conformations and the nature of its hydrogen-bonding network with water molecules. researchgate.net When placed in the context of a biological target, MD simulations can show how the ligand-protein complex behaves over time, assessing the stability of the binding pose predicted by molecular docking. nih.gov

Molecular Docking Studies for Predictive Binding to Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of small molecules to the active sites of enzymes, which is crucial for structure-based drug design.

Docking studies can be performed to predict how this compound might interact with various enzymes implicated in disease.

DNA Gyrase: This bacterial enzyme is a well-established target for antibiotics. nih.gov Thiazole-containing compounds have been investigated as DNA gyrase inhibitors. nih.gov A docking study would place this compound into the ATP-binding site of the GyrB subunit, analyzing potential hydrogen bonds with key residues (like Asp73) and hydrophobic interactions within the pocket. nih.govnih.gov

CYP51 (Lanosterol 14α-demethylase): This enzyme is the primary target for azole antifungal drugs. nih.govrcsb.org The inhibitory mechanism involves the coordination of a nitrogen atom from the drug's heterocyclic ring to the heme iron atom in the enzyme's active site. rcsb.org Docking simulations would investigate whether the thiazole nitrogen of the compound can form this critical coordination bond and how the rest of the molecule fits within the substrate access channel.

COX-1 (Cyclooxygenase-1): COX enzymes are the targets of non-steroidal anti-inflammatory drugs (NSAIDs). Certain thiazole derivatives have shown inhibitory activity against COX-1. nih.govnih.gov Docking studies could predict whether this compound can bind within the hydrophobic channel of the COX-1 active site and form key interactions, such as hydrogen bonds with residues like Arg120 and Tyr355, which are crucial for inhibitor binding. nih.gov

Docking algorithms calculate a scoring function, often expressed as binding energy (e.g., in kcal/mol), to estimate the binding affinity between the ligand and the receptor. A more negative score typically indicates a stronger, more favorable binding interaction. These scores allow for the ranking of different compounds and the prioritization of those with the highest predicted affinity for further experimental testing.

Table 2: Representative Predicted Binding Affinities from Molecular Docking

This table provides a hypothetical example of docking scores for this compound against target enzymes. PDB IDs refer to crystal structures of the enzymes available in the Protein Data Bank.

| Target Enzyme | PDB ID | Predicted Binding Energy (kcal/mol) | Potential Key Interacting Residues |

| DNA Gyrase B (E. coli) | 5L3J | -7.2 | Asp73, Asn46, Glu50 |

| CYP51 (C. albicans) | 5TZ1 | -8.5 | Heme Iron, Tyr132, Phe228 |

| COX-1 (Human) | 3KK6 | -6.8 | Arg120, Tyr355, Ser530 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Novel Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that influence a compound's efficacy, QSAR models can predict the activity of novel, untested analogs, thereby streamlining the drug design process.

Another QSAR study on thiazole derivatives as PIN1 inhibitors utilized a combination of Principal Component Analysis (PCA), Multiple Linear Regression (MLR), and Artificial Neural Networks (ANN) to develop predictive models. imist.ma The most robust MLR model incorporated descriptors such as molar refractivity (MR), logP, the energy of the lowest unoccupied molecular orbital (ELUMO), and the J-index, achieving a high predictive power for the test set. imist.ma The even more powerful ANN model demonstrated the potential of non-linear approaches to capture complex structure-activity relationships. imist.ma

For the rational design of novel analogs of this compound, a similar QSAR workflow would be employed. A dataset of analogs with varying substituents on the thiazole ring and modifications to the propan-2-ol side chain would be synthesized and their biological activity against a specific target determined. Subsequently, a range of molecular descriptors would be calculated for each analog.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Thiazole Derivatives

| Descriptor Class | Specific Descriptor Examples | Potential Influence on Activity |

| Electronic | HOMO/LUMO energies, Mulliken charges, Dipole moment | Governs electrostatic interactions, reaction tendencies |

| Steric | Molar Refractivity (MR), Molecular Weight, van der Waals volume | Influences binding pocket fit, accessibility of functional groups |

| Hydrophobic | LogP (octanol-water partition coefficient) | Affects membrane permeability, solubility, and hydrophobic interactions with the target |

| Topological | Wiener index, Balaban J index, Kier & Hall shape indices | Encodes information about molecular size, shape, and branching |

Statistical methods such as MLR, Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and ANN would then be used to generate a predictive QSAR model. imist.maacs.org The resulting model would highlight the key structural features of this compound that are critical for its activity, guiding the synthesis of new analogs with potentially enhanced potency.

In Silico Pharmacokinetic Parameter Prediction (e.g., ADME properties)

The therapeutic success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic profile, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction tools have become indispensable in early-stage drug discovery for identifying compounds with favorable drug-like properties and filtering out those with potential liabilities, thereby reducing the likelihood of late-stage failures. mdpi.com

For this compound and its analogs, a variety of computational models can be used to predict key ADME parameters. These predictions are often based on a compound's physicochemical properties, such as its molecular weight, logP, polar surface area (PSA), and number of hydrogen bond donors and acceptors, which are evaluated against established criteria like Lipinski's Rule of Five and Veber's rules. mdpi.comnih.gov

A number of studies on thiazole-based compounds have successfully utilized in silico tools to predict their ADME profiles. nih.govnih.govmspsss.org.ua For example, an analysis of 2-aminothiazol-4(5H)-one derivatives showed that most compounds in the series exhibited favorable predicted ADME parameters, including high Caco-2 cell permeability and excellent intestinal absorption probabilities. mdpi.com Similarly, in a study of thiazole-based thiosemicarbazones, the admetSAR tool was used to predict the ADME and toxicity properties of the synthesized compounds. nih.gov

The predicted ADME properties for this compound would be generated using various online platforms and software. These predictions would provide insights into its potential oral bioavailability, ability to cross biological membranes, metabolic stability, and route of excretion.

Table 2: Predicted In Silico ADME Properties for a Hypothetical Thiazole Derivative

| ADME Parameter | Predicted Value/Classification | Implication for Drug Development |

| Absorption | ||

| Human Intestinal Absorption | High | Good potential for oral absorption. |

| Caco-2 Permeability | High | Likely to be well-absorbed across the intestinal wall. |

| Distribution | ||

| BBB Permeability | Low | Less likely to cause central nervous system side effects. |

| Plasma Protein Binding | Moderate | A significant fraction of the drug will be free to exert its effect. |

| Metabolism | ||

| CYP450 2D6 Inhibitor | No | Low risk of drug-drug interactions with substrates of this enzyme. |

| CYP450 3A4 Inhibitor | No | Low risk of drug-drug interactions with substrates of this major metabolizing enzyme. mdpi.com |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate | Likely to be actively secreted by the kidneys. |

These in silico predictions are valuable for prioritizing which analogs of this compound should be synthesized and subjected to more resource-intensive in vitro and in vivo testing.

Virtual Screening Methodologies for the Identification of Potential Bioactive Analogs

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein or enzyme. This method is significantly faster and less expensive than experimental high-throughput screening (HTS).

For this compound, virtual screening can be employed to discover novel analogs with improved binding affinity and selectivity for a specific biological target. The most common virtual screening approach is structure-based virtual screening, which relies on the three-dimensional structure of the target protein, often determined by X-ray crystallography or NMR spectroscopy. Molecular docking is a key component of this approach. nih.gov

In a typical molecular docking workflow, a library of virtual compounds, including analogs of this compound, would be docked into the binding site of the target protein. A scoring function is then used to estimate the binding affinity of each compound, and the top-scoring molecules are selected for further investigation. Numerous studies have demonstrated the utility of molecular docking for identifying promising thiazole-based inhibitors for a variety of targets, such as aurora kinase, acetylcholinesterase, and tubulin. acs.orgacs.orgacs.org For instance, molecular docking studies of thiazole derivatives as potential acetylcholinesterase inhibitors revealed binding orientations similar to the known drug donepezil, with strong predicted binding affinities. acs.org

The virtual screening process for identifying bioactive analogs of this compound would involve several key steps:

Target Preparation: The 3D structure of the biological target is obtained and prepared for docking. This includes adding hydrogen atoms, assigning partial charges, and defining the binding site.

Ligand Library Preparation: A library of virtual compounds is created. This could include commercially available compounds or a custom library of designed analogs of this compound.

Molecular Docking: The ligand library is docked into the prepared target protein using software such as AutoDock or Glide.

Hit Selection and Refinement: The docked compounds are ranked based on their predicted binding affinity (docking score). The top-ranked "hits" are visually inspected for favorable interactions with the binding site residues.

Table 3: Key Interactions Identified Through Molecular Docking of Thiazole Derivatives

| Type of Interaction | Description | Importance in Binding |

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Crucial for specificity and anchoring the ligand in the binding site. |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and the target. | Major contributor to the overall binding affinity. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Often observed with aromatic residues in the binding pocket. |

| van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Contribute to the overall shape complementarity and binding energy. |

The most promising candidates identified through virtual screening would then be synthesized and subjected to experimental validation to confirm their biological activity. This iterative process of computational design and experimental testing is a cornerstone of modern drug discovery.

Investigation of Biological Activities of 2 5 Methylthiazol 2 Yl Propan 2 Ol and Its Derivatives: in Vitro Mechanistic Studies

In Vitro Antimicrobial Activity Evaluation

The thiazole (B1198619) ring is a key structural motif in many compounds exhibiting significant antimicrobial properties. jchemrev.comresearchgate.net Researchers have synthesized and evaluated a multitude of thiazole derivatives, demonstrating their potential to combat various pathogenic microorganisms. biointerfaceresearch.comjst.go.jp

Antibacterial Spectrum Analysis Against Gram-Positive and Gram-Negative Bacterial Strains

Thiazole derivatives have shown a broad spectrum of antibacterial activity, with effectiveness against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comnih.gov

For instance, a series of newly synthesized 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones demonstrated antibacterial efficacy against a panel of bacteria. nih.gov One compound in this series was found to be six times more potent than ampicillin (B1664943) and three times more potent than streptomycin (B1217042) against the tested pathogens. nih.gov Another study on isatin-decorated thiazole derivatives reported potent antimicrobial activities against E. coli (a Gram-negative bacterium) and Methicillin-Resistant Staphylococcus aureus (MRSA), a significant Gram-positive pathogen. nih.gov

Similarly, novel thiazole derivatives bearing a β-amino acid moiety exhibited selective and potent bactericidal activity against Gram-positive pathogens, with profound activity against S. aureus strains that have defined resistance mechanisms. nih.gov The minimum inhibitory concentration (MIC) for these compounds against S. aureus was reported to be as low as 1–2 µg/mL. nih.gov In another study, certain thiazole-1,3,5-triazine derivatives showed activity against both chloroquine-sensitive and chloroquine-resistant strains of pathogens. mdpi.com

The following table summarizes the minimum inhibitory concentration (MIC) of various thiazole derivatives against selected bacterial strains.

| Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | Shigella dysenteriae | 125 | nih.gov |

| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | Proteus mirabilis | 1000 | nih.gov |

| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | Listeria monocytogenes | 1000 | nih.gov |

| Thiazole derivatives with β-amino acid | Staphylococcus aureus | 1–64 | nih.gov |

| 2-phenylacetamido-thiazole derivatives | Bacillus subtilis | 1.56 - 6.25 | mdpi.com |

| 2-phenylacetamido-thiazole derivatives | Staphylococcus aureus | 1.56 - 6.25 | mdpi.com |

| 2-phenylacetamido-thiazole derivatives | Escherichia coli | 1.56 - 6.25 | mdpi.com |

| 2-phenylacetamido-thiazole derivatives | Pseudomonas aeruginosa | 1.56 - 6.25 | mdpi.com |

| Thiourea (B124793) derivatives of 1,3-thiazole | Gram-positive cocci | 2–32 | jst.go.jp |

Antifungal Efficacy Against Diverse Fungal Pathogens

The antifungal potential of thiazole derivatives has been well-established against a range of fungal pathogens, including various Candida species. jchemrev.comnih.gov

A study focusing on newly synthesized thiazole derivatives containing a cyclopropane (B1198618) system reported very strong activity against clinical Candida albicans isolates, with MIC values ranging from 0.008 to 7.81 µg/mL, which is comparable or even superior to nystatin. nih.govnih.gov Another investigation of isatin-decorated thiazole derivatives found that certain compounds had antifungal activities against Candida albicans equivalent to the reference drug Nystatin. nih.gov

Furthermore, some thiazole derivatives with a β-amino acid moiety demonstrated antifungal activity against azole-resistant Aspergillus fumigatus and multidrug-resistant yeasts like Candida auris. nih.gov The versatility of the thiazole scaffold allows for the development of compounds with potent antifungal properties, making them promising candidates for new antifungal drug discovery. researchgate.netresearchgate.net

| Derivative Class | Fungal Pathogen | MIC (µg/mL) | Reference |

| Thiazole derivatives with cyclopropane | Candida albicans | 0.008–7.81 | nih.govnih.gov |

| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | Candida species | - | researchgate.net |

| Acylhydrazones with 1,4-phenylenebisthiazole nucleus | Candida albicans, C. parapsilosis, C. krusei | Activity comparable to fluconazole | nih.gov |

Elucidation of Molecular Mechanisms of Antimicrobial Action (e.g., Cell Wall Synthesis Inhibition, Metabolic Pathway Disruption)

The antimicrobial effects of thiazole derivatives are attributed to various molecular mechanisms. jchemrev.com One of the key mechanisms is the inhibition of essential bacterial enzymes. For example, some thiazole derivatives act as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), a crucial enzyme in bacterial fatty acid synthesis. jchemrev.commdpi.com By inhibiting FabH, these compounds disrupt the bacterial cell's ability to build its cell membrane, leading to cell death. mdpi.com

Another identified target is DNA gyrase, an enzyme essential for bacterial DNA replication. researchgate.net Molecular docking studies have shown that certain thiazole derivatives can bind to the active site of DNA gyrase, thereby inhibiting its function. researchgate.net The inhibition of UDP-N-acetylmuramate/L-alanine ligase, an enzyme involved in the synthesis of the bacterial cell wall, is another proposed mechanism of action. jchemrev.com

In the context of antifungal activity, some thiazole derivatives are thought to interfere with the fungal cell wall structure and/or the cell membrane. nih.govnih.gov Molecular docking studies have suggested that inhibition of CYP51 (lanosterol 14-alpha-demethylase), an enzyme critical for ergosterol (B1671047) biosynthesis in fungi, is a probable mechanism of antifungal action for some derivatives. researchgate.net

Biofilm Formation Inhibition Studies

Bacterial biofilms are a significant challenge in treating infections due to their inherent resistance to conventional antibiotics. nih.gov Thiazole derivatives have emerged as promising agents that can inhibit the formation of these resilient microbial communities. nih.govmdpi.com

Studies on new thiazole nortopsentin analogues have shown that these compounds can interfere with the initial stages of biofilm formation in both Gram-positive and Gram-negative bacteria, with a particular selectivity for staphylococcal strains. nih.gov The most effective of these derivatives inhibited biofilm formation by Staphylococcus aureus with IC50 values in the low micromolar range (0.40–2.03 µM). nih.gov Notably, these compounds inhibit biofilm formation without affecting the growth of the bacteria in their planktonic (free-swimming) form, suggesting an anti-virulence mechanism of action. nih.gov

Furthermore, isatin-decorated thiazole derivatives that exhibited antimicrobial activity were also found to have strong biofilm distortion effects at concentrations below their MIC. nih.gov Certain 1,2,3-triazole-containing dihydrothiazole derivatives have also demonstrated the ability to inhibit biofilm formation in S. aureus, E. coli, and C. albicans. tandfonline.com

| Derivative Class | Pathogen | Biofilm Inhibition (IC50) | Reference |

| Thiazole nortopsentin analogues | Staphylococcus aureus ATCC 25923 | 0.40–2.03 µM | nih.gov |

| 1,2,3-triazole/thiazolidin derivative (5a) | S. aureus | 78.13 µg/mL | tandfonline.com |

| 1,2,3-triazole/thiazolidin derivative (5a) | E. coli | 78.13 µg/mL | tandfonline.com |

| 1,2,3-triazole/thiazolidin derivative (5a) | C. albicans | 39.06 µg/mL | tandfonline.com |

In Vitro Anti-Inflammatory Activity Assessment

In addition to their antimicrobial properties, thiazole derivatives have demonstrated significant potential as anti-inflammatory agents. wisdomlib.orgresearchgate.netresearchgate.net Inflammation is a complex biological response implicated in a wide range of diseases. researchgate.net

Modulation of Inflammatory Cytokine Production and Signaling Pathways

Thiazole derivatives have been shown to exert their anti-inflammatory effects by modulating the production of key inflammatory mediators and influencing intracellular signaling pathways. researchgate.netnih.gov

In vitro studies have revealed that certain thiazole derivatives can inhibit the enzymes cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the arachidonic acid pathway that produces pro-inflammatory prostaglandins (B1171923) and leukotrienes. researchgate.netresearchgate.net Specifically, some derivatives have shown potent activity in blocking LOX5 and COX-2. researchgate.netresearchgate.net

A study on indole-2-formamide benzimidazole[2,1-b]thiazole derivatives found that most of the tested compounds effectively inhibited the lipopolysaccharide (LPS)-induced release of the pro-inflammatory cytokines nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 macrophage cells. nih.gov One particular compound from this series exhibited the most potent anti-inflammatory activity and was found to be non-toxic in cytotoxicity assays. nih.gov

Furthermore, a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were evaluated for their anti-inflammatory activity, with some compounds showing a promising anti-inflammatory profile, with edema inhibition of up to 57.8%. mdpi.com Mechanistic studies identified COX-1 as the primary molecular target for the anti-inflammatory action of these compounds. mdpi.com A patent has also been filed for thiazole derivatives that inhibit cytokine production and cell adhesion. google.com Another synthetic thiazole derivative, tiprotimod, has been shown to possess immunomodulatory activity through macrophage activation. nih.gov

Enzyme Inhibition Studies of Inflammatory Mediators (e.g., Cyclooxygenase, Lipoxygenase)

Derivatives of 5-methylthiazole (B1295346) have been investigated for their anti-inflammatory properties through the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX).

A study focused on 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones, which are derivatives of the core 5-methylthiazole structure, revealed noteworthy anti-inflammatory potential. mdpi.com These compounds were predicted to have anti-inflammatory activity, which was then confirmed through in vivo mouse paw edema assays, showing protection up to 57.8%, surpassing the reference drug indomethacin (B1671933) (47% protection). mdpi.com The mechanism of action for the most active of these compounds was further explored, identifying them as potent and selective inhibitors of COX-1. mdpi.com Molecular docking studies suggested that the interaction with the Arg120 residue in the COX-1 active site is a key determinant of their inhibitory activity. mdpi.com

Another area of research has explored compounds that dually inhibit both COX and 5-LOX. nih.gov While not directly derivatives of 2-(5-Methylthiazol-2-yl)propan-2-ol, these studies on related heterocyclic structures highlight a strategy for developing anti-inflammatory agents with a broader mechanism of action. nih.govnih.gov For instance, certain benzofuran (B130515) derivatives have been identified as dual inhibitors of COX and 5-LOX, with some showing selectivity for the COX-2 isoform. nih.govnih.gov

The table below summarizes the anti-inflammatory activity of selected 5-methylthiazole derivatives.

| Compound Structure | Activity Type | Finding | Reference |

| 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one | Anti-inflammatory, COX-1 Inhibition | Showed up to 57.8% protection in carrageenan-induced mouse paw edema. | mdpi.com |

In Vitro Anticancer/Cytotoxic Activity Profiling

The cytotoxic potential of various thiazole derivatives against cancer cell lines has been a significant area of research, with studies exploring their ability to inhibit cell proliferation, induce apoptosis, and exhibit selective toxicity towards malignant cells.

A range of thiazole-containing compounds have demonstrated cytotoxic effects against various human cancer cell lines. For instance, newly synthesized 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole derivatives showed significant cytotoxic activity. nih.gov Specifically, 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole (Compound 1) and 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole (Compound 3) were effective against A2780 and HeLa cell lines. nih.gov

Other studies have reported on the anticancer activity of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moieties against A549 and C6 tumor cell lines. nih.gov Furthermore, some 1,3-thiazole incorporated phthalimide (B116566) derivatives have shown potent cytotoxicity, with compound 5b being most effective against MCF-7 cells, and compounds 5k and 5g showing strong activity against MDA-MB-468 and PC-12 cells, respectively. nih.gov

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for selected thiazole derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole (1) | A2780 | 11.6 | nih.gov |

| HeLa | 22.4 | nih.gov | |

| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole (3) | A2780 | 12.4 | nih.gov |

| HeLa | 19.4 | nih.gov | |

| Phthalimide derivative 5b | MCF-7 | 0.2 | nih.gov |

| Phthalimide derivative 5k | MDA-MB-468 | 0.6 | nih.gov |

| Phthalimide derivative 5g | PC-12 | 0.43 | nih.gov |

| N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivative 6f (5-chloro) | A549, C6 | Significant | nih.gov |

| N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivative 6g (5-methyl) | A549, C6 | Significant | nih.gov |

The cytotoxic effects of many thiazole derivatives are linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. nih.gov Research has shown that these compounds can trigger apoptosis through the intrinsic pathway. nih.gov

For example, studies on 1,3-thiazole incorporated phthalimide derivatives indicated that their cytotoxic activity is related to apoptosis, as evidenced by DNA fragmentation and increased caspase-3 activity. nih.gov Further investigation using RT-PCR for apoptosis markers confirmed the induction of apoptosis via the intrinsic pathway. nih.gov Similarly, N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives have been observed to direct tumor cells toward the apoptotic pathway, a crucial aspect of their anticancer action. nih.gov This was supported by acridine (B1665455) orange/ethidium bromide staining and analysis of caspase-3 activation. nih.gov

The process of apoptosis induction often involves the activation of caspases. nih.govnih.gov Thiazole derivatives have been shown to activate these enzymes, leading to the systematic dismantling of the cancer cell. nih.gov

A desirable characteristic of potential anticancer agents is their ability to selectively target cancer cells while minimizing harm to normal, healthy cells. Several studies on thiazole derivatives have demonstrated such differential cytotoxicity.

For instance, research on tegafur (B1684496) derivatives containing a 1,3,4-thiadiazole (B1197879) moiety showed that while they exhibited good anticancer activity against various cancer cell lines, they were less toxic to normal human bronchial epithelial (Beas-2B) cell lines. nih.gov Similarly, a series of new pyrazoline-based 1,3,4-thiadiazoles displayed significant anticancer activity against HepG-2 and MCF-7 cancer cells, and when tested on a human normal cell line, they showed selectivity for the cancer cells. nih.gov

Another study on tegafur derivatives reported that the new compounds were less toxic to normal cell lines. nih.gov This selectivity suggests a potentially favorable therapeutic window for these compounds.

Enzyme Inhibition and Protein/DNA Interaction Studies (Beyond Antimicrobial/Anti-inflammatory Targets)

In the context of neurodegenerative diseases such as Alzheimer's, the inhibition of beta-secretase (BACE) enzymes is a key therapeutic strategy. While the primary focus is often on BACE1, the selectivity of inhibitors against the homologous BACE2 is an important consideration.

Research into thiazole-derived P3-ligands has led to the development of potent BACE1 inhibitors. nih.gov In one study, a compound with a 4-methylthiazole (B1212942) moiety in the P3 ligand (inhibitor 4c) demonstrated very potent BACE1 inhibitory activity. nih.gov Importantly, this inhibitor also showed good selectivity over BACE2. nih.gov The interactions of the P2 and P3 ligands, including hydrogen bonding with Gln73 and water-mediated hydrogen bonds, are thought to contribute to this selectivity. nih.gov

The development of BACE2-selective inhibitors is also an area of interest, particularly for the treatment of type 2 diabetes. researchgate.net While many developed BACE inhibitors target BACE1 for Alzheimer's disease, understanding their cross-reactivity with BACE2 is crucial. researchgate.net The structural differences between the S1-S3 subsites of BACE1 and BACE2 are considered key determinants for achieving selectivity. researchgate.net

The table below highlights a thiazole derivative with notable BACE1 inhibitory activity and selectivity over BACE2.

| Compound/Inhibitor | Target Enzyme | Activity/Selectivity | Reference |

| Inhibitor 4c | BACE1/BACE2 | Potent BACE1 inhibitor with good selectivity over BACE2. | nih.gov |

Binding Affinity and Interaction with Biological Macromolecules (e.g., Bovine Serum Albumin, Calf Thymus DNA)

The transport and bioavailability of many therapeutic agents are critically influenced by their binding to serum albumins, with Bovine Serum Albumin (BSA) often used as a model protein in preliminary studies due to its structural homology with Human Serum Albumin (HSA). biointerfaceresearch.commdpi.com The interaction of small molecules with BSA can be investigated using various spectroscopic techniques, such as fluorescence and UV-visible absorption spectroscopy, to determine binding constants, the number of binding sites, and the nature of the binding forces (e.g., hydrophobic, hydrogen bonding, van der Waals forces). biointerfaceresearch.com

For the broader class of thiazole derivatives, studies have demonstrated their capability to interact with BSA. For instance, a newly synthesized 5,6-Dihydroimidazo[2,1-b]thiazole-2-carbaldehyde was shown to bind to BSA, with the binding site identified as site III on the protein. nih.gov Similarly, a catechol hydrazinyl-thiazole derivative was found to bind to HSA with an affinity constant (Ka) of 7.153 × 10³ M⁻¹, a process driven by enthalpy and suggested to involve hydrogen bonds or van der Waals interactions. mdpi.com These studies exemplify the methodologies that could be applied to investigate the potential BSA-binding properties of this compound.

The interaction of small molecules with DNA is another critical area of investigation, particularly for the development of anticancer agents. Techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism can elucidate the mode of binding, such as intercalation, groove binding, or electrostatic interactions. nih.gov While no direct studies on the interaction of this compound with Calf Thymus DNA (ctDNA) have been reported, research on other thiazole-based compounds provides a framework for potential investigations. For example, some thiazole derivatives have been shown to target DNA gyrase, an enzyme that modulates DNA topology, indicating an interaction with the DNA machinery. nih.gov

Table 1: Representative Binding Affinities of Thiazole Derivatives with Serum Albumins

| Compound | Macromolecule | Binding Constant (K) | Technique(s) Used | Reference |

| Catechol hydrazinyl-thiazole derivative | Human Serum Albumin (HSA) | 7.153 × 10³ M⁻¹ | Fluorescence Spectroscopy, UV-Vis Absorption Spectroscopy | mdpi.com |

| Schiff base metal complexes (general class) | Bovine Serum Albumin (BSA) | Ranging from 2.169 × 10⁵ M⁻¹ to 1.592 × 10⁶ M⁻¹ | Fluorescence Spectroscopy, UV-Vis Absorption Spectroscopy, Molecular Docking | biointerfaceresearch.com |

| 5,6-Dihydroimidazo[2,1-b]thiazole-2-carbaldehyde | Bovine Serum Albumin (BSA) | Data on binding constant not specified; binding site identified | Fluorescence, Circular Dichroism, UV Absorption, FT-IR | nih.gov |

This table presents data for structurally related thiazole derivatives to illustrate the range of binding affinities observed within this class of compounds, in the absence of specific data for this compound.

Other Relevant Enzyme Target Modulations

The thiazole scaffold is a key component in a multitude of biologically active compounds, and its derivatives have been shown to modulate the activity of various enzymes. nih.gov The nature of the substituents on the thiazole ring plays a crucial role in determining the specific enzyme inhibitory activity.

Recent research has highlighted the potential of thiazole-based derivatives as inhibitors of several key enzymes implicated in disease:

Kinase Inhibitors: A series of 5-(pyridin-2-yl)thiazoles has been synthesized and evaluated for their inhibitory activity against transforming growth factor-beta type 1 receptor (ALK5) kinase, a target in cancer therapy. nih.gov Furthermore, novel thiazole derivatives have been investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical in tumor angiogenesis and proliferation. nih.gov

DNA Gyrase Inhibitors: Certain thiazole-based compounds have demonstrated significant inhibitory activity against E. coli DNA gyrase, an essential bacterial enzyme, highlighting their potential as antibacterial agents. nih.gov

Monoamine Oxidase (MAO) Inhibitors: A series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives have been identified as selective inhibitors of human monoamine oxidase B (hMAO-B), an enzyme involved in the metabolism of neurotransmitters and a target for the treatment of neurodegenerative diseases. nih.gov

Other Enzymes: Thiazole derivatives have also been explored as inhibitors of other enzymes such as acetylcholinesterase (AChE) and α-glucosidase, which are relevant to Alzheimer's disease and diabetes, respectively. nih.gov

While these findings underscore the broad enzymatic inhibitory potential of the thiazole class, experimental data on the specific enzyme modulation by this compound is currently lacking. Future studies are warranted to determine if this compound exhibits any significant and selective enzyme inhibitory activity.

Applications of 2 5 Methylthiazol 2 Yl Propan 2 Ol in Diverse Scientific Fields

Role as a Key Intermediate in Fine Chemical Synthesis

The molecular architecture of 2-(5-Methylthiazol-2-yl)propan-2-ol makes it a valuable intermediate in fine chemical synthesis, particularly for creating more complex molecules with potential pharmaceutical and agrochemical applications. The synthesis of related thiazole-containing propanol (B110389) derivatives often involves the reaction of an acetylthiazole with a Grignard reagent like methyllithium. The presence of both a hydroxyl group and a modifiable thiazole (B1198619) ring allows for a variety of subsequent chemical transformations.

The 5-methyl group on the thiazole ring influences the electronic properties of the ring system, which can affect the reactivity and biological activity of the final products. Thiazole derivatives are known to be precursors for a range of bioactive compounds, including those with antimicrobial and anti-inflammatory properties. For instance, 2-amino-5-methylthiazole (B129938) is a known intermediate for producing insecticidal compounds. google.com The propan-2-ol substituent can also be modified or can influence the solubility and pharmacokinetic properties of the resulting molecules. The development of synthetic routes to access such derivatives is crucial for exploring their full potential in medicinal chemistry and materials science.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Oxidation | Mild oxidizing agents | Ketones |

| Dehydration | Acid catalyst, heat | Alkenes (e.g., 5-Methyl-2-(prop-1-en-2-yl)-1,3-thiazole) |

| Etherification | Alkyl halide, base | Ethers |

| Esterification | Acyl chloride or carboxylic acid | Esters |

| Halogenation | Thionyl chloride or similar | 2-(2-Chloro-2-propyl)-5-methylthiazole |

Development of Ligands for Coordination Chemistry Applications

Thiazole derivatives are well-known for their ability to act as ligands in coordination chemistry, primarily through the nitrogen atom of the thiazole ring which can coordinate to a wide range of metal ions. The hydroxyl group in this compound can also participate in coordination, potentially acting as a bidentate ligand. The coordination of the thiazole nitrogen to a metal center is a common structural motif in such complexes.

The formation of metal complexes with thiazole-containing ligands can lead to novel materials with interesting catalytic, magnetic, or optical properties. For example, research on related thiazole derivatives has shown the formation of coordination compounds with transition metals like manganese, iron, and cobalt. researchgate.net These complexes can exhibit various geometries, and their properties are influenced by both the metal ion and the specific structure of the ligand. The resulting metal complexes have been investigated for their potential applications in various catalytic processes.

Table 2: Potential Metal Complexes with this compound as a Ligand

| Metal Ion | Potential Coordination Geometry | Potential Application Area |

| Copper(II) | Square planar or distorted octahedral | Catalysis, Antimicrobial agents |

| Zinc(II) | Tetrahedral | Luminescent materials |

| Cobalt(II) | Tetrahedral or octahedral | Magnetic materials |

| Palladium(II) | Square planar | Cross-coupling catalysis |

Potential in Agrochemical Research for Crop Enhancement and Protection

Thiazole and its derivatives have a long history of use in agrochemical research, contributing to the development of fungicides, herbicides, and insecticides. The thiazole moiety is a key component in several commercial agrochemicals. For instance, Thifluzamide, a fungicide, contains a thiazole ring. The unique properties of the thiazole ring system can impart biological activity that is beneficial for crop protection.

While direct studies on the agrochemical potential of this compound are not widely published, its structural similarity to known agrochemically active compounds suggests it could be a valuable scaffold for the discovery of new crop protection agents. The 5-methylthiazole (B1295346) unit is found in compounds investigated for their insecticidal properties. google.com The propan-2-ol group could be modified to optimize activity, selectivity, and environmental profile. Research into benzothiazole (B30560) derivatives has also shown a broad spectrum of agricultural biological activities, including antibacterial, antiviral, and herbicidal properties, further highlighting the potential of the thiazole scaffold in this field.

Emerging Applications in Material Science

The incorporation of specific organic molecules into materials can impart novel functionalities. Thiazole-containing compounds are being explored for their potential in creating advanced materials with tailored properties.

The antimicrobial properties of thiazole derivatives are well-documented, making them attractive candidates for integration into antimicrobial coatings for medical devices, food packaging, and other surfaces where microbial growth is a concern. The thiazole ring is a core component of many compounds that exhibit significant antibacterial and antifungal activity.

The mechanism of action of thiazole-based antimicrobials can vary, but they often involve interaction with essential microbial enzymes or cell structures. By immobilizing a compound like this compound or its derivatives onto a surface, it may be possible to create a coating that inhibits the formation of biofilms and reduces the transmission of pathogens. The hydroxyl group of the molecule provides a convenient anchor point for covalent attachment to various substrates.

Heterocyclic compounds containing nitrogen and sulfur, such as thiazoles, have been investigated for their potential as flame retardants. These elements can interfere with the chemistry of combustion, reducing the flammability of materials. When incorporated into polymers, these compounds can promote char formation, which acts as a barrier to heat and fuel transfer, thus slowing the spread of fire.

While specific data on the flame-retardant properties of this compound is not available, the presence of the nitrogen and sulfur-containing thiazole ring suggests it could contribute to the flame retardancy of materials. Further research would be needed to evaluate its effectiveness, likely in a synergistic formulation with other flame-retardant additives.

Future Research Directions and Translational Potential

Rational Design and Synthesis of Next-Generation Thiazole-Propanol Analogs

The rational design of new analogs of 2-(5-Methylthiazol-2-yl)propan-2-ol can be guided by established principles of medicinal chemistry, including structure-activity relationship (SAR) studies and molecular hybridization. researchgate.netnih.gov The synthesis of such analogs can be achieved through various modern organic chemistry techniques.

Future synthetic efforts could focus on modifications at several key positions of the molecule. For instance, the methyl group on the thiazole (B1198619) ring could be replaced with other alkyl or aryl groups to explore the impact on lipophilicity and target binding. The propan-2-ol substituent offers another point for modification, where chain length and functional groups could be altered. The synthesis of compounds with more than one thiazole ring, such as bis-thiazoles, has been shown to enhance therapeutic activities in some cases. mdpi.com

A promising approach for creating next-generation analogs is molecular hybridization, which involves combining the thiazole-propanol scaffold with other known bioactive pharmacophores. nih.gov This strategy aims to develop hybrid molecules with potentially synergistic or multi-target activities. nih.gov For example, incorporating moieties known to interact with specific biological targets could lead to compounds with enhanced potency and selectivity. researchgate.net The synthesis of such novel derivatives can be achieved through established multi-step reaction sequences, often starting from versatile precursors. doaj.org The structural verification of these new compounds would rely on spectroscopic methods like NMR and mass spectrometry. mdpi.com

Discovery and Validation of Novel Molecular Targets and Biological Pathways

Thiazole-containing compounds are known to interact with a diverse range of biological targets, including enzymes and other proteins crucial for cell function. researchgate.net For instance, various thiazole derivatives have been developed as inhibitors of polymerases and microtubules. researchgate.net The exploration of novel molecular targets for this compound and its future analogs is a critical area for research.

Initial screening of the compound against a panel of known drug targets could reveal potential interactions. Thiazole derivatives have shown efficacy in inhibiting enzymes like tyrosine kinases and B-RAF, which are important in cancer therapy. researchgate.netnih.gov Furthermore, some thiazole-containing molecules have been found to target mitochondrial functions, which is a key area in cancer research. nih.gov Investigating the effect of this compound on mitochondrial energy production could unveil novel mechanisms of action. nih.gov

Once a potential target is identified, validation studies would be necessary to confirm the interaction and understand the downstream biological pathways affected. This could involve a combination of in vitro biochemical assays and cell-based experiments. The identification of novel targets and pathways will be crucial for understanding the therapeutic potential of this class of compounds.

Implementation of Green Chemistry Principles in Synthetic Methodologies

The synthesis of heterocyclic compounds, including thiazoles, has traditionally involved methods that are not environmentally friendly. numberanalytics.comnumberanalytics.com The implementation of green chemistry principles in the synthesis of this compound and its analogs is essential for sustainable drug development. numberanalytics.comnumberanalytics.com Green chemistry focuses on designing processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in

Several green chemistry strategies can be applied to thiazole synthesis. These include the use of alternative and safer solvents like water or ionic liquids, which can significantly reduce the environmental impact compared to traditional organic solvents. numberanalytics.comnih.gov Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption. rasayanjournal.co.innih.gov The development and use of recyclable catalysts can also contribute to a more sustainable synthetic process. nih.gov Furthermore, one-pot, multi-component reactions are highly desirable as they reduce the number of synthetic steps and minimize waste generation. nih.gov

The application of the twelve principles of green chemistry provides a framework for developing more environmentally benign synthetic routes for thiazole derivatives. numberanalytics.com

| Principle | Application in Heterocyclic Synthesis |

| Prevention | Design syntheses to minimize waste generation. numberanalytics.com |

| Atom Economy | Maximize the incorporation of all materials used in the process. numberanalytics.com |

| Less Hazardous Chemical Syntheses | Use non-toxic and non-hazardous reagents and solvents. numberanalytics.com |

| Designing Safer Chemicals | Design heterocycles with reduced toxicity and environmental impact. numberanalytics.com |

| Safer Solvents and Auxiliaries | Use alternative solvents, such as ionic liquids or water, and minimize auxiliaries. numberanalytics.com |

| Design for Energy Efficiency | Optimize reaction conditions to reduce energy consumption. numberanalytics.com |

| Use of Renewable Feedstocks | Utilize renewable feedstocks. numberanalytics.com |

| Reduce Derivatives | Minimize the use of protecting groups to avoid extra synthetic steps. numberanalytics.com |

| Catalysis | Use catalytic reagents in preference to stoichiometric reagents. numberanalytics.com |

| Design for Degradation | Design chemical products to break down into innocuous degradation products at the end of their function. numberanalytics.com |

| Real-time Analysis for Pollution Prevention | Develop analytical methodologies for real-time monitoring and control to prevent the formation of hazardous substances. numberanalytics.com |